molecular formula C9H6F2N2O2 B2813994 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 2248298-93-1

3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No. B2813994
CAS RN: 2248298-93-1
M. Wt: 212.156
InChI Key: TVNCWVIDNNZRSZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid is a synthetic chemical that is used as a pesticide . It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .


Synthesis Analysis

The synthesis of this compound involves several steps. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . This is followed by a cyclization reaction with methyl hydrazine, forming mainly the required pyrazole ring . The ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 200–201°C . It is a white solid with a molar mass of 176.12 .

Mechanism of Action

The mechanism of action of this compound is through the inhibition of succinate dehydrogenase, the complex II in the mitochondrial respiration chain . This has been known as a fungicidal mechanism of action since the first examples were marketed in the 1960s .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition are recommended .

Future Directions

Given its role as a key intermediate in the synthesis of succinate dehydrogenase inhibitors, the global demand for this compound is growing rapidly . Future research may focus on optimizing its synthesis process and exploring its potential applications in other areas.

properties

IUPAC Name

3-(difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-8(11)6-4-12-13-3-1-2-5(7(6)13)9(14)15/h1-4,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNCWVIDNNZRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(F)F)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid

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